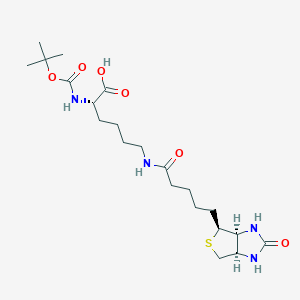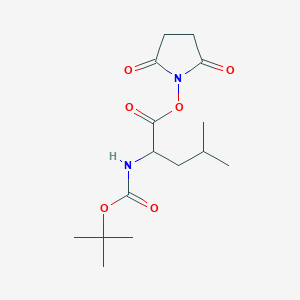![molecular formula C16H32N2O4 B558334 (2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid CAS No. 82252-39-9](/img/structure/B558334.png)
(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-leu-®-val-OH: is a compound that belongs to the class of protected amino acids. It is a derivative of leucine and valine, where the amino group of leucine is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in peptide synthesis to prevent unwanted reactions at the amino group during the formation of peptide bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-leu-®-val-OH typically involves the protection of the amino group of leucine with a Boc group, followed by coupling with valine. The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The coupling reaction with valine can be facilitated using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: Industrial production of Boc-leu-®-val-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Boc-leu-®-val-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides.
Substitution Reactions: The compound can undergo substitution reactions at the carboxyl group, forming esters or amides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling: Reagents like DCC, EDC, and DMAP are used for coupling reactions.
Substitution: Alcohols or amines can be used for esterification or amidation reactions, respectively.
Major Products Formed:
Deprotection: Leu-®-val-OH
Coupling: Peptides with extended chains
Substitution: Esters or amides of Boc-leu-®-val-OH
Aplicaciones Científicas De Investigación
Chemistry: Boc-leu-®-val-OH is widely used in peptide synthesis as a building block. It helps in the stepwise construction of peptides by protecting the amino group of leucine, allowing selective reactions at other functional groups.
Biology: In biological research, Boc-leu-®-val-OH is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound in the development of peptide-based inhibitors and drugs.
Medicine: The compound is used in the synthesis of peptide-based therapeutics. It helps in the development of drugs that target specific proteins or enzymes, offering potential treatments for various diseases.
Industry: In the pharmaceutical industry, Boc-leu-®-val-OH is used in the large-scale synthesis of peptide drugs. It is also employed in the production of diagnostic peptides and peptide-based materials.
Mecanismo De Acción
The mechanism of action of Boc-leu-®-val-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of leucine, preventing unwanted side reactions during peptide bond formation. This allows for the selective coupling of the carboxyl group of valine with other amino acids or peptides. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparación Con Compuestos Similares
Boc-leu-OH: A protected form of leucine.
Boc-val-OH: A protected form of valine.
Boc-ala-OH: A protected form of alanine.
Uniqueness: Boc-leu-®-val-OH is unique due to the presence of both leucine and valine residues, making it a valuable building block in the synthesis of peptides with specific sequences. The combination of these two amino acids provides unique properties to the resulting peptides, such as increased hydrophobicity and stability.
Propiedades
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O4/c1-10(2)8-12(18-15(21)22-16(5,6)7)9-17-13(11(3)4)14(19)20/h10-13,17H,8-9H2,1-7H3,(H,18,21)(H,19,20)/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQZRCXIDDSAME-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
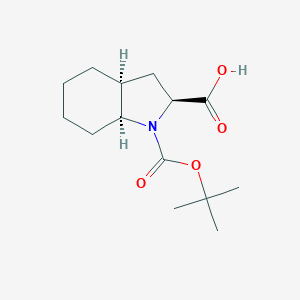
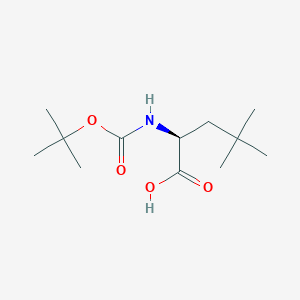

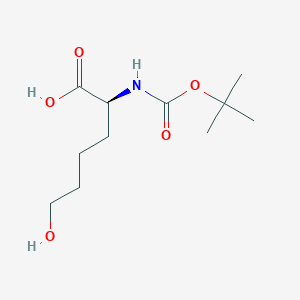
![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B558260.png)
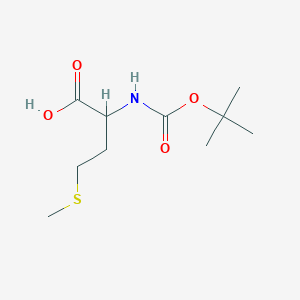

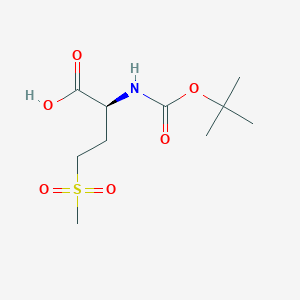
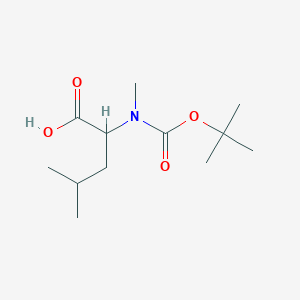
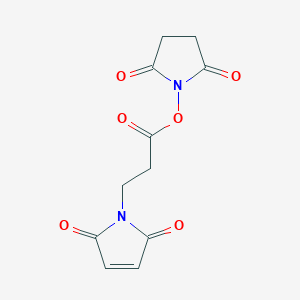
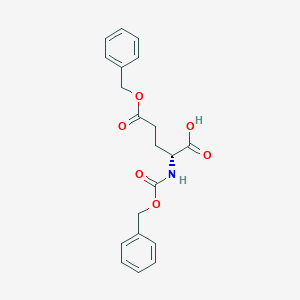
![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)
